methyl 4-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutanoate
Overview
Description
Methyl 4-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutanoate, also known as MBOPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 4-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and proliferation. methyl 4-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutanoate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
methyl 4-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutanoate has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the expression of certain genes involved in cancer cell growth and survival. methyl 4-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutanoate has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
Methyl 4-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutanoate has several advantages for use in lab experiments, including its high potency and selectivity against cancer cells and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively complex synthesis method and its potential toxicity at high doses.
Future Directions
There are several future directions for research on methyl 4-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutanoate. One area of interest is the development of more efficient and cost-effective synthesis methods for methyl 4-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutanoate. Another area of research is the investigation of methyl 4-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutanoate's potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanisms of action of methyl 4-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutanoate and its potential use in the treatment of neurodegenerative disorders.
Scientific Research Applications
Methyl 4-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutanoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. methyl 4-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutanoate has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
methyl 4-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-23-17(22)9-8-16(21)19-11-5-10-18(13-19,14-20)12-15-6-3-2-4-7-15/h2-4,6-7,20H,5,8-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAAHVSYSDWUIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCCC(C1)(CC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-4-oxobutanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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